![molecular formula C14H7F5O B15204248 1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15204248.png)
1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-yl) ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone is a synthetic organic compound characterized by the presence of a pentafluorinated biphenyl group attached to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where 2’,3’,4’,5’,6’-pentafluorobiphenyl is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group at the para position of the biphenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with nucleophiles replacing one or more fluorine atoms.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-4-yl) ethanone involves its interaction with molecular targets through various pathways:
Electrophilic Interactions: The electron-withdrawing fluorine atoms can enhance the compound’s electrophilicity, making it reactive towards nucleophiles.
Hydrophobic Interactions: The biphenyl moiety can engage in hydrophobic interactions with biological membranes or proteins.
Metabolic Pathways: The compound may undergo metabolic transformations, including reduction, oxidation, and conjugation reactions, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’,4’,5’,6’-Pentafluoroacetophenone: Similar structure but with a different substitution pattern.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Fully fluorinated biphenyl without the ethanone group.
2,3,4,5,6-Pentafluorobenzophenone: Contains a benzophenone moiety instead of biphenyl.
Propiedades
Fórmula molecular |
C14H7F5O |
|---|---|
Peso molecular |
286.20 g/mol |
Nombre IUPAC |
1-[4-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H7F5O/c1-6(20)7-2-4-8(5-3-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3 |
Clave InChI |
VBJVBRZQEPOJTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
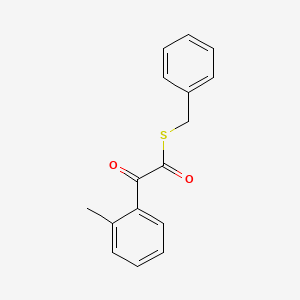
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B15204179.png)
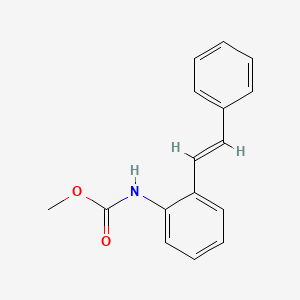
![5-[4-(Benzyloxy)phenyl]-2-furoic acid](/img/structure/B15204208.png)


![2-ethyl-4-methyl-6-(piperazin-1-yl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B15204222.png)
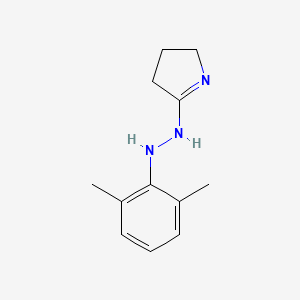
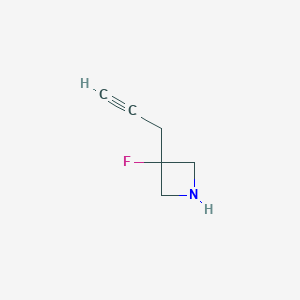
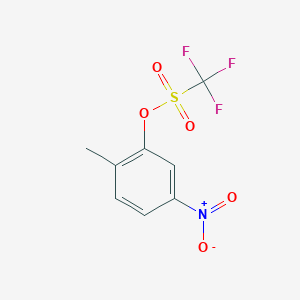
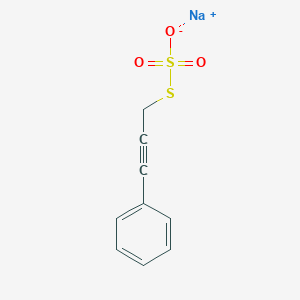
![4,4,5,5-Tetramethyl-2-(spiro[benzo[b]fluorene-11,9'-xanthen]-2-yl)-1,3,2-dioxaborolane](/img/structure/B15204243.png)
![2-(Chloromethyl)benzo[d]oxazole-6-methanol](/img/structure/B15204244.png)
